Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 953226-33-0
VCID: VC6850908
InChI: InChI=1S/C11H15N3O3S/c1-3-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-4-2/h3,7H,1,4-6H2,2H3,(H,12,15)(H,13,14,16)
SMILES: CCOC(=O)NC1=NC(=CS1)CC(=O)NCC=C
Molecular Formula: C11H15N3O3S
Molecular Weight: 269.32

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate

CAS No.: 953226-33-0

Cat. No.: VC6850908

Molecular Formula: C11H15N3O3S

Molecular Weight: 269.32

* For research use only. Not for human or veterinary use.

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate - 953226-33-0

Specification

CAS No. 953226-33-0
Molecular Formula C11H15N3O3S
Molecular Weight 269.32
IUPAC Name ethyl N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Standard InChI InChI=1S/C11H15N3O3S/c1-3-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-4-2/h3,7H,1,4-6H2,2H3,(H,12,15)(H,13,14,16)
Standard InChI Key AOFGUSNSWLZZRN-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=NC(=CS1)CC(=O)NCC=C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate possesses the molecular formula C₁₁H₁₅N₃O₃S and a molecular weight of 269.32 g/mol. The structure integrates three critical components:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Allylamino-2-oxoethyl side chain: An N-allyl-substituted acetamide group attached to the thiazole's 4-position.

  • Ethyl carbamate moiety: A carbamate ester (–NHCOOCH₂CH₃) at the thiazole's 2-position.

The conjugated π-system of the thiazole ring contributes to electronic delocalization, while the allyl group introduces stereoelectronic effects that may influence biological interactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number953226-33-0
Molecular FormulaC₁₁H₁₅N₃O₃S
Molecular Weight269.32 g/mol
IUPAC NameEthyl N-[4-(2-allylamino-2-oxoethyl)-1,3-thiazol-2-yl]carbamate
Topological Polar Surface Area106 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthetic Methodologies

Multi-Step Synthesis Pathways

The compound's synthesis typically follows a three-stage protocol:

  • Thiazole Core Formation: Cyclocondensation of α-haloketones with thiourea derivatives under basic conditions yields the 2-aminothiazole intermediate.

  • Side Chain Introduction: Nucleophilic acyl substitution installs the allylamino-2-oxoethyl group at the thiazole's 4-position. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency at 60–80°C.

  • Carbamate Functionalization: Ethyl chloroformate reacts with the 2-amino group under Schotten-Baumann conditions, requiring pH control (8.5–9.5) to prevent hydrolysis.

Critical parameters include:

  • Solvent selection (acetonitrile preferred for carbamation)

  • Catalyst use (e.g., DMAP for acylation steps)

  • Temperature gradients (40°C for cyclization, 65°C for substitutions)

Analytical Validation

Post-synthetic characterization employs:

  • ¹H/¹³C NMR: Confirms substitution patterns (δ 2.5–3.1 ppm for allylic protons; δ 165–170 ppm for carbonyl carbons).

  • HRMS: Validates molecular ion ([M+H]⁺ at m/z 270.31) and fragmentation patterns.

  • HPLC-PDA: Assesses purity (>95% typically achieved via silica gel chromatography).

Biological Activity Profile

Mechanistic Hypotheses

While direct target data are unavailable, structural analogs suggest potential mechanisms:

  • Enzyme Inhibition: Thiazole-carbamate hybrids inhibit cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) through active-site chelation .

  • Antimicrobial Action: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) interference.

  • Cytotoxic Effects: Induction of apoptosis in cancer cells through Bcl-2/Bax pathway modulation .

Table 2: Comparative Bioactivity of Thiazole Derivatives

Compound ClassIC₅₀ (μM)Target
Simple Thiazoles>100COX-1
Carbamate-Thiazoles12.4±1.8MMP-9
This CompoundPendingPutative kinase targets

Research Frontiers

Structural Optimization Strategies

  • Allyl Group Replacement: Testing propargyl or cyclopropyl analogs to enhance metabolic stability.

  • Stereoselective Synthesis: Developing enantioselective routes to isolate R/S isomers for activity comparison.

Target Deconvolution Approaches

  • Chemoproteomics: Activity-based protein profiling (ABPP) using alkyne-tagged derivatives.

  • Molecular Dynamics: Simulating binding to EGFR (PDB: 1M17) and HER2 (PDB: 3RCD) kinases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator